Clinical Validation: (S)-Stereochemistry is Essential for Potent JAK1/TYK2 Dual Inhibition
The (S)-2,2-difluorocyclopropyl moiety is a critical determinant of the biological activity of Brepocitinib (PF-06700841), a Phase II clinical candidate. This compound, incorporating the (S)-configured core, potently inhibits TYK2 (IC50 = 23 nM) and JAK1 (IC50 = 17 nM) . The importance of stereochemistry is underscored by the fact that Brepocitinib has been designated an orphan drug for multiple indications, a status contingent on its defined, reproducible composition [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | TYK2 IC50 = 23 nM; JAK1 IC50 = 17 nM (in compound incorporating (S)-2,2-difluorocyclopropyl core) |
| Comparator Or Baseline | JAK2 IC50 = 77 nM; JAK3 IC50 = 6,494 nM (in the same compound) |
| Quantified Difference | Selectivity for TYK2/JAK1 over JAK2 is ~3-5 fold; over JAK3 is >280 fold |
| Conditions | Biochemical kinase assay using recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2 |
Why This Matters
Procuring the correct (S)-enantiomer is essential for reproducing the exact potency and selectivity profile of this clinical candidate; use of the (R)-enantiomer or a racemate would result in a different, unpredictable biological profile, jeopardizing SAR studies and clinical translation.
- [1] Orphanet. Brepocitinib. Orphan Drug Designation. Available at: https://www.orpha.net/es/drug/substance/623298 View Source
